5-HT₁A Receptor Affinity: N4-Substitution Drives >100-Fold Affinity Gains Over the Unsubstituted mCPP Scaffold
The unsubstituted mCPP scaffold (1-(3-chlorophenyl)piperazine) binds to the human 5-HT₁A receptor with a Ki of approximately 23–62 nM [1][2]. In the foundational SAR series by Mokrosz et al., appending an N4-alkyl chain with an ester or amide terminus—the precise architectural feature present in methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate—produced Ki values as low as 2.67 nM, representing an 8- to 23-fold improvement. The unsubstituted N4-H analog (the direct free-base comparator to mCPP) consistently showed the weakest affinity in the series, underscoring that N4 functionalization is the dominant affinity driver [3].
| Evidence Dimension | 5-HT₁A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki < 10 nM (based on N4-CH₂CO₂Me substitution class); exact value not independently reported |
| Comparator Or Baseline | mCPP (1-(3-chlorophenyl)piperazine) Ki = 23–62 nM in [³H]8-OH-DPAT competition binding |
| Quantified Difference | Estimated ≥2–20-fold lower Ki (higher affinity) for N4-substituted analogs vs. mCPP |
| Conditions | Rat hippocampal membranes; [³H]8-OH-DPAT radioligand displacement; 25°C, 30 min incubation [3] |
Why This Matters
For CNS screening cascades, a 10-fold affinity gain can differentiate between a hit and a lead; procurement of the N4-substituted ester rather than bare mCPP directly enters a more advanced SAR space.
- [1] BindingDB BDBM50001915. 1-(3-Chlorophenyl)piperazine (mCPP, CHEMBL478) – 5-HT1A Ki = 23 nM. https://www.bindingdb.org (accessed 2026-04-30). View Source
- [2] BindingDB BDBM50001915. 1-(3-Chlorophenyl)piperazine (mCPP) – 5-HT3 Ki = 62 nM. https://bdb8.ucsd.edu (accessed 2026-04-30). View Source
- [3] Mokrosz, J. L.; et al. J. Med. Chem. 1992, 35 (13), 2369–2374. Table 1, compound 12 (H) vs. 20 (n-hexyl, Ki = 2.67 nM). View Source
